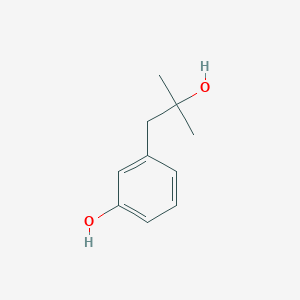

3-(2-Hydroxy-2-methylpropyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-(2-hydroxy-2-methylpropyl)phenol |

InChI |

InChI=1S/C10H14O2/c1-10(2,12)7-8-4-3-5-9(11)6-8/h3-6,11-12H,7H2,1-2H3 |

InChI Key |

QJAZHOCBBOUVGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 3 2 Hydroxy 2 Methylpropyl Phenol

De Novo Synthesis Approaches

De novo synthesis, in this context, refers to methodologies that construct the target molecule from simple, readily available aromatic compounds, such as benzene (B151609) derivatives, through a sequence of reactions that build the required functionality.

Multi-Step Reaction Sequences and Pathway Design

One logical de novo pathway to 3-(2-Hydroxy-2-methylpropyl)phenol begins with a simple aromatic ketone, 3'-hydroxyacetophenone (B363920). This key intermediate can itself be synthesized via several routes, such as the Friedel-Crafts acylation of a protected phenol (B47542) or through a sequence involving the nitration of acetophenone, followed by reduction and diazotization chemicalbook.comguidechem.com. A particularly efficient route starts from 3-hydroxybenzoic acid, which undergoes hydroxyl protection, conversion to an acid chloride, and subsequent alkylation before a final deprotection step chemicalbook.compatsnap.com.

Once 3'-hydroxyacetophenone is obtained, the synthesis proceeds via a Grignard reaction. The ketone functional group is targeted by a methylmagnesium halide (e.g., methylmagnesium bromide). This organometallic reagent adds its methyl group to the carbonyl carbon, forming a tertiary alkoxide intermediate after the nucleophilic addition. The final step involves an acidic workup (e.g., with dilute HCl or NH₄Cl solution) to protonate the alkoxide, yielding the tertiary alcohol, this compound masterorganicchemistry.comyoutube.com.

Reaction Scheme: Grignard Reaction on 3'-Hydroxyacetophenone

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 3-(2-Hydroxy-2-methylpropyl)phenol would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the aromatic region, typically between 6.5 and 8.0 ppm. The substitution pattern (1,3-disubstituted) would lead to a complex splitting pattern.

Alkyl Protons: The methylene (B1212753) (-CH₂-) protons adjacent to the aromatic ring and the tertiary carbon would likely appear as a singlet or a multiplet in the range of 2.5-3.0 ppm. The two methyl (-CH₃) groups attached to the tertiary carbon are equivalent and would be expected to produce a sharp singlet around 1.2-1.5 ppm.

Hydroxyl Protons: The phenolic hydroxyl (-OH) proton signal is typically broad and can appear over a wide chemical shift range (4-7 ppm), while the tertiary alcohol (-OH) proton signal would also be a broad singlet, its position being sensitive to solvent and concentration. cdnsciencepub.com The presence of these signals can be confirmed by D₂O exchange, which would cause them to disappear from the spectrum. cdnsciencepub.com

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment.

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the aromatic region (110-160 ppm). The carbon bearing the phenolic hydroxyl group would be deshielded and appear at the lower end of this range, while the carbon attached to the propyl group would also show a distinct chemical shift.

Alkyl Carbons: The carbon of the methylene group (-CH₂-) would be expected around 40-50 ppm. The tertiary carbon bearing the hydroxyl group would be significantly deshielded, appearing in the 70-80 ppm range. The equivalent methyl carbons would give a signal in the 25-30 ppm range.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 (multiplets) | 115 - 130 |

| C-OH (phenolic) | 155 - 160 | |

| C-CH₂ | 138 - 142 | |

| Phenolic OH | 4.0 - 7.0 (broad singlet) | |

| Ar-CH₂- | 2.7 - 3.0 (singlet) | ~45 |

| -C(OH)(CH₃)₂ | ~75 | |

| Tertiary OH | 2.0 - 4.0 (broad singlet) | |

| -C(OH)(CH₃)₂ | 1.2 - 1.5 (singlet) | ~28 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, several 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, particularly within the aromatic ring spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the propyl side chain and the phenol (B47542) ring, and for confirming the positions of the substituents.

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

O-H Stretching: Two distinct O-H stretching vibrations would be expected. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the hydrogen-bonded phenolic and tertiary alcohol hydroxyl groups. pressbooks.pubopenstax.org

C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-O Stretching: A strong band corresponding to the C-O stretching of the tertiary alcohol would be expected around 1150-1200 cm⁻¹, and the phenolic C-O stretching would appear around 1200-1250 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol & Phenol) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Phenolic C-O Stretch | 1200 - 1250 | Strong |

| Tertiary Alcohol C-O Stretch | 1150 - 1200 | Strong |

The broadness and position of the O-H stretching bands in the IR spectrum are indicative of hydrogen bonding. In the solid state or in concentrated solutions, both the phenolic and tertiary alcohol hydroxyl groups would participate in intermolecular hydrogen bonding, leading to broader and lower frequency bands compared to a dilute, non-polar solution where intramolecular hydrogen bonding between the phenolic proton and the pi-system of the ring, or between the two hydroxyl groups might be observed.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve:

Alpha-cleavage: Cleavage of the bond between the tertiary carbon and the methylene group, leading to a stable benzylic cation or a stable tertiary carbocation.

Dehydration: Loss of a water molecule from the tertiary alcohol is a common fragmentation pathway for alcohols. libretexts.org

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the propyl side chain.

The exact masses of the molecular ion and fragment ions obtained from high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (Chemical Formula: C₁₀H₁₄O₂), HRMS is the definitive method for confirming its elemental composition. The technique provides an experimentally measured mass that can be compared against the theoretical exact mass, calculated from the most abundant isotopes of its constituent elements. While specific experimental data for this compound is not widely published, the theoretical exact mass can be precisely calculated. This calculated value is the benchmark for any future HRMS analysis.

Table 1: Illustrative HRMS Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₅O₂]⁺ | 167.1067 |

| [M+Na]⁺ | [C₁₀H₁₄O₂Na]⁺ | 189.0886 |

Note: This table is illustrative, showing calculated theoretical masses. Experimental values would be expected to be within a few parts per million (ppm) of these figures.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for identifying and quantifying volatile and semi-volatile compounds within a mixture and assessing the purity of a substance.

For the analysis of this compound, which contains two polar hydroxyl (-OH) groups, a derivatization step is typically required before GC-MS analysis. nih.gov This process involves converting the polar -OH groups into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. This enhances the compound's chromatographic performance, leading to sharper peaks and better separation. nih.gov

Once separated by the GC column, the derivatized compound enters the mass spectrometer, where it is fragmented. The resulting fragmentation pattern is a unique "fingerprint" that allows for structural elucidation and confirmation. Key fragmentation patterns for the TMS-derivatized this compound would be predicted to include the loss of methyl groups and characteristic cleavages along the propyl side chain.

Table 2: Predicted Characteristic GC-MS Fragments for Derivatized this compound

| Fragment Type | Description | Predicted m/z (for di-TMS derivative) |

|---|---|---|

| Molecular Ion [M]⁺ | Intact derivatized molecule | 310 |

| [M-15]⁺ | Loss of a methyl group (CH₃) | 295 |

| Characteristic Fragment | Cleavage yielding a trimethylsiloxybenzyl ion | Varies with cleavage point |

Note: This table contains predicted values for illustrative purposes. Actual fragmentation patterns depend on the specific derivatization agent and MS conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile, polar, or thermally unstable compounds that are not suitable for GC-MS. Given that this compound is a known metabolite of other compounds, LC-MS is particularly well-suited for its detection and quantification in complex biological matrices like plasma or urine.

Unlike GC-MS, LC-MS can often analyze this compound directly without derivatization. The compound is first separated from other matrix components using a reversed-phase HPLC column. The choice of mobile phase is critical for achieving good separation of phenolic compounds. nih.gov Following separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. This approach is highly sensitive and specific, making it invaluable for metabolic and pharmacokinetic studies. While it is common to use parent compounds as reference standards, accurate quantification often requires structurally identical metabolite standards. acs.org

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray Diffraction (XRD) is the most definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. The analysis can be performed on single crystals or on a bulk powder.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases and assess the purity of a bulk sample. carleton.edu Instead of a single crystal, a finely ground powder is used, which contains thousands of crystallites in random orientations. libretexts.org The resulting diffraction pattern is a unique fingerprint for a specific crystalline solid.

For this compound, a PXRD analysis would be used to:

Confirm identity: By comparing the experimental pattern to a reference pattern (if one were available).

Assess purity: The presence of sharp peaks from crystalline impurities would be readily detectable.

Study polymorphism: Identify different crystalline forms (polymorphs) of the compound, which can have different physical properties.

The PXRD pattern of a sample containing phenolic compounds often shows characteristic diffraction angles. For instance, some studies have noted diffraction angles around 2θ = 21.6° as indicative of the presence of phenolic compounds in a given matrix. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides information about the electronic transitions within a molecule, which is directly related to its chromophoric and fluorophoric properties.

The primary chromophore in this compound is the benzene ring. ossila.com A chromophore is the part of a molecule responsible for absorbing light. youtube.com The hydroxyl (-OH) groups attached to the ring and the alkyl side chain act as auxochromes—groups that modify the light-absorbing properties of the chromophore. The phenolic hydroxyl group, in particular, can cause a bathochromic shift (a shift to a longer wavelength) of the absorption maximum (λ_max) compared to unsubstituted benzene. For example, benzene has a λ_max of about 255 nm, whereas phenol's λ_max is shifted to 270 nm due to the influence of the hydroxyl group. youtube.com A similar effect would be expected for this compound.

Some phenolic compounds exhibit fluorescence, which is the emission of light after absorbing photons. The phenolic ring can act as a fluorophore, and its emission properties can be influenced by its chemical environment and substitution pattern. acs.org A fluorescence analysis of this compound would involve measuring its excitation and emission spectra to determine its quantum yield and potential applications as a fluorescent probe or marker.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Phenol |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for determining the stability and phase behavior of chemical compounds. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide key insights.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for assessing the thermal stability of this compound. The analysis would reveal the temperatures at which the compound begins to decompose and the kinetics of its degradation.

For analogous phenolic compounds, TGA typically shows a primary weight loss event corresponding to the volatilization or decomposition of the molecule. In the case of polymers containing similar structures, such as poly[(2-hydroxy-3-phenoxy)propyl methacrylate], thermal degradation studies have been conducted, though direct data for the standalone compound is scarce. researchgate.net The degradation profile would be influenced by the strength of the covalent bonds within the molecule, with the ether and hydroxyl groups being likely points of initial thermal cleavage.

Fictional TGA Data for this compound

| Temperature (°C) | Weight Loss (%) | Decomposition Stage |

| 25-150 | < 1 | Loss of adsorbed moisture |

| 150-250 | 5-10 | Onset of decomposition |

| 250-400 | > 80 | Major decomposition |

| > 400 | < 5 | Residual char |

This table represents a hypothetical TGA profile based on the expected behavior of similar phenolic compounds and is for illustrative purposes only.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC would be employed to determine its melting point, glass transition temperature (if amorphous), and any other phase changes.

The thermogram of a crystalline sample of this compound would exhibit a sharp endothermic peak corresponding to its melting point. If the compound exists in an amorphous state, a step-like change in the baseline, indicative of a glass transition, would be observed. Studies on related polymers, such as those derived from (2-hydroxy-3-phenoxy)propyl methacrylate, have utilized DSC to characterize their thermal properties. researchgate.net

Fictional DSC Data for this compound

| Transition | Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | ~40-60 | N/A |

| Melting Point (Tm) | ~120-140 | Varies |

| Decomposition | > 250 | Exothermic |

This table presents a hypothetical DSC thermogram for illustrative purposes, based on the expected behavior of similar aromatic alcohols.

Surface and Microscopic Characterization Methods

To understand the morphology and elemental composition of this compound, especially in a solid or aggregated state, microscopic and surface-sensitive techniques are invaluable.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface topography and internal structure of materials at the micro- and nanoscale, respectively. For solid samples of this compound, SEM would reveal details about its crystal habit, particle size distribution, and surface texture. TEM could provide higher-resolution images of the internal structure, including any crystalline domains or defects. While specific SEM or TEM studies on this compound are not readily found, these techniques are standard for the morphological characterization of new chemical entities.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. An XPS analysis of this compound would provide high-resolution spectra for carbon (C1s) and oxygen (O1s).

The C1s spectrum would be deconvoluted into multiple peaks representing the different chemical environments of the carbon atoms: the aromatic ring (C-C/C-H), the aliphatic chain (C-C), the carbon bonded to the hydroxyl group (C-OH), and potentially carbon atoms involved in ether linkages if impurities or degradation products are present. The O1s spectrum would similarly be resolved to distinguish between the phenolic hydroxyl group and the tertiary alcohol. XPS studies on polyphenol films have demonstrated the utility of this technique in identifying C-O and C-C bonding environments. researchgate.net

Fictional XPS Peak Binding Energies for this compound

| Element | Orbital | Binding Energy (eV) | Functional Group Assignment |

| Carbon | C1s | ~284.8 | Aromatic C-C/C-H |

| Carbon | C1s | ~285.5 | Aliphatic C-C |

| Carbon | C1s | ~286.5 | C-OH (Alcohol/Phenol) |

| Oxygen | O1s | ~533.0 | C-OH (Alcohol/Phenol) |

This table is a representation of expected XPS data based on general values for phenolic and alcoholic compounds and is for illustrative purposes only.

Chemical Reactivity, Derivatization, and Analog Development of 3 2 Hydroxy 2 Methylpropyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for various chemical transformations, including etherification, esterification, and oxidation. Its acidic nature and the electron-rich aromatic ring to which it is attached influence its reactivity.

Etherification and Esterification Reactions

The phenolic hydroxyl group can be readily converted into ethers and esters, which can alter the compound's physical and chemical properties.

Etherification: The formation of an ether from the phenolic hydroxyl group typically proceeds via the Williamson ether synthesis. wikipedia.org This method involves the deprotonation of the phenol (B47542) with a strong base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide. wikipedia.org Given the structure of 3-(2-hydroxy-2-methylpropyl)phenol, primary alkyl halides are the most suitable reagents to avoid competing elimination reactions that can occur with secondary and tertiary halides. wikipedia.org Another method for phenol etherification is the Ullmann condensation, which is used for the synthesis of bis-aryl ethers by reacting the phenol with an aryl halide in the presence of a copper catalyst. wikipedia.org

Esterification: Phenolic esters can be synthesized through several methods. The reaction of the phenol with a carboxylic acid in the presence of an acid catalyst, known as Fischer esterification, is a common approach. chempedia.info However, for phenols, this reaction can be slow. More efficient methods include the use of acid anhydrides or acyl chlorides in the presence of a base. researchgate.net For sterically hindered phenols, specialized catalysts and reaction conditions may be necessary to achieve high yields. google.com The use of coupling agents like TBTU, TATU, or COMU in the presence of organic bases can facilitate the esterification of phenols with carboxylic acids at room temperature. masterorganicchemistry.com

| Reaction Type | Reagents and Conditions | Expected Product |

| Etherification | ||

| Williamson Ether Synthesis | 1. Strong base (e.g., NaH, K₂CO₃) 2. Primary alkyl halide (e.g., CH₃I, C₂H₅Br) | 3-(2-Hydroxy-2-methylpropyl)alkoxybenzene |

| Ullmann Condensation | Aryl halide, Copper catalyst (e.g., CuO), High temperature | 3-(2-Hydroxy-2-methylpropyl)aryloxybenzene |

| Esterification | ||

| Fischer Esterification | Carboxylic acid, Strong acid catalyst (e.g., H₂SO₄), Heat | 3-(2-Hydroxy-2-methylpropyl)phenyl ester |

| Acylation | Acyl chloride or Acid anhydride, Base (e.g., pyridine) | 3-(2-Hydroxy-2-methylpropyl)phenyl ester |

| Coupling Agent Mediated | Carboxylic acid, Coupling agent (e.g., TBTU, COMU), Organic base | 3-(2-Hydroxy-2-methylpropyl)phenyl ester |

Oxidation Pathways and Mechanisms

The oxidation of phenols can lead to a variety of products, depending on the oxidant and reaction conditions. While phenols are susceptible to oxidation, the reaction often involves the aromatic ring in addition to the hydroxyl group. libretexts.org Strong oxidizing agents like chromic acid can oxidize phenols to quinones. libretexts.orglibretexts.org In the case of this compound, oxidation could potentially lead to the formation of a corresponding benzoquinone derivative. youtube.com The reaction proceeds through the formation of a phenoxy radical, which can then undergo further reactions. It is important to note that such strong oxidation conditions could also affect the tertiary alkyl hydroxyl group, although tertiary alcohols are generally resistant to oxidation. libretexts.org

Reactions Involving the Alkyl Hydroxyl Group

The tertiary alkyl hydroxyl group in this compound exhibits reactivity characteristic of tertiary alcohols.

Alcohol Oxidation and Reduction Strategies

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.org Therefore, common oxidizing agents such as chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), and pyridinium (B92312) chlorochromate (PCC) are not expected to oxidize the tertiary alcohol in this compound. libretexts.org Forcing conditions could lead to cleavage of carbon-carbon bonds.

Reduction: The alkyl hydroxyl group is already in a reduced state and cannot be further reduced.

Substitution Reactions and Functional Group Transformations

The tertiary hydroxyl group is a poor leaving group. To facilitate substitution reactions, it must first be converted into a better leaving group, such as a tosylate or a halide. chempedia.info

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen using hydrogen halides (e.g., HBr, HCl). This reaction typically proceeds through an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation.

Formation of Ethers: Similar to the phenolic hydroxyl, the tertiary alcohol can be converted to an ether. However, due to steric hindrance, this is more challenging. Acid-catalyzed addition to alkenes or reaction with a primary alkyl halide under Williamson ether synthesis conditions (after deprotonation with a very strong base like NaH) are potential routes. masterorganicchemistry.com

| Reaction Type | Reagents and Conditions | Expected Product |

| Substitution (Sₙ1) | Concentrated HBr or HCl | 3-(2-Bromo-2-methylpropyl)phenol or 3-(2-Chloro-2-methylpropyl)phenol |

| Esterification | Acyl chloride or Acid anhydride, Base (e.g., pyridine) | 2-(3-Hydroxyphenyl)-1,1-dimethylethyl ester |

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group is a strongly activating, ortho-, para-directing substituent for electrophilic aromatic substitution. byjus.comchemistrysteps.comcollegedunia.com This means that the aromatic ring of this compound is highly susceptible to attack by electrophiles, primarily at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The bulky 2-hydroxy-2-methylpropyl group at the 3-position will likely exert some steric hindrance, potentially favoring substitution at the 4- and 6-positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine or chlorine in a non-polar solvent can lead to mono-, di-, or tri-substituted products. byjus.com In the presence of a polar solvent like water, polysubstitution is common. byjus.com

Nitration: Treatment with dilute nitric acid can introduce a nitro group at the ortho and para positions. byjus.com The use of concentrated nitric acid can lead to the formation of polynitrated products. byjus.com

Sulfonation: Reaction with concentrated sulfuric acid introduces a sulfonic acid group. The position of substitution can be temperature-dependent.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring. Due to the activating nature of the hydroxyl group, these reactions can often proceed without a strong Lewis acid catalyst. libretexts.org

| Reaction Type | Reagents and Conditions | Major Predicted Products (Isomers) |

| Bromination | Br₂ in CCl₄ | 4-Bromo-3-(2-hydroxy-2-methylpropyl)phenol and 6-Bromo-3-(2-hydroxy-2-methylpropyl)phenol |

| Nitration | Dilute HNO₃ | 4-Nitro-3-(2-hydroxy-2-methylpropyl)phenol and 6-Nitro-3-(2-hydroxy-2-methylpropyl)phenol |

| Sulfonation | Concentrated H₂SO₄ | This compound-4-sulfonic acid and this compound-6-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ (or other Lewis acid) | 4-Acyl-3-(2-hydroxy-2-methylpropyl)phenol and 6-Acyl-3-(2-hydroxy-2-methylpropyl)phenol |

Halogenation and Nitration Studies

The reactivity of the aromatic ring in this compound is significantly influenced by the activating, ortho,para-directing hydroxyl group and the deactivating, but also ortho,para-directing, alkyl substituent at the meta position. Electrophilic aromatic substitution reactions such as halogenation and nitration are therefore expected to yield a mixture of isomers, with the substitution pattern dictated by the interplay of these electronic and steric effects.

Halogenation: The halogenation of phenols is a well-established and typically rapid reaction. chemguide.co.uk When reacting with bromine water, phenol readily forms a white precipitate of 2,4,6-tribromophenol. chemguide.co.uk For this compound, the hydroxyl group strongly activates the positions ortho (positions 2 and 6) and para (position 4) to it. The alkyl group at position 3 also directs incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions relative to itself. The combined effect strongly favors substitution at positions 2, 4, and 6.

To achieve mono-halogenation, less polar solvents such as carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) are typically employed, which can limit the reaction to a single substitution. mlsu.ac.in

Nitration: The nitration of phenols can be controlled to produce different products based on the reaction conditions. Treatment with dilute nitric acid at lower temperatures (e.g., 298 K) typically yields a mixture of ortho- and para-nitrophenols. byjus.com For the title compound, this would correspond to 2-nitro- and 4-nitro-3-(2-hydroxy-2-methylpropyl)phenol.

Conversely, reaction with concentrated nitric acid leads to polysubstitution, forming 2,4,6-trinitrophenol (picric acid) from phenol. byjus.com Due to the high reactivity of the phenolic ring, this reaction can be vigorous and may lead to oxidation and the formation of tarry by-products. chemguide.co.uk A patented process for the direct nitration of alkylphenols suggests the use of inhibitors, such as secondary or tertiary alcohols (e.g., 2-propanol), to reduce the formation of undesirable oxidation by-products and improve the yield of the desired nitrated products. google.com This method is applicable to alkylphenols with substituents in the meta position and can be carried out with nitric acid concentrations ranging from 20% to fuming nitric acid. google.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent and Conditions | Predicted Major Products |

|---|---|---|

| Bromination | Bromine water | 2,4,6-tribromo-3-(2-hydroxy-2-methylpropyl)phenol |

| Monobromination | Br₂ in CCl₄ | 2-bromo-, 4-bromo-, and 6-bromo-3-(2-hydroxy-2-methylpropyl)phenol |

| Nitration | Dilute HNO₃, 298 K | 2-nitro- and 4-nitro-3-(2-hydroxy-2-methylpropyl)phenol |

| Polynitration | Concentrated HNO₃ | 2,4,6-trinitro-3-(2-hydroxy-2-methylpropyl)phenol |

Directed Functionalization Strategies

Beyond classical electrophilic substitutions, modern synthetic methods offer more precise control over the functionalization of the phenolic ring. The free hydroxyl group can be used as a directing group to achieve regioselective C-H bond functionalization. mlsu.ac.inrefinerlink.com While many strategies focus on ortho-functionalization, methods for meta-functionalization are also being developed. For this compound, the existing substitution pattern presents a unique template for further derivatization.

One advanced strategy involves transition-metal-catalyzed C-H activation. For instance, ruthenium-catalyzed reactions have been developed for the meta-selective C-H alkylation of phenol derivatives. acs.org Such a strategy could potentially be used to introduce an additional alkyl group at the 5-position of the title compound. The hydroxyl group itself can direct ortho-alkylation via the formation of a metal-phenoxide complex, which then facilitates C-C bond formation at the adjacent carbon. quora.com

Development of Structural Analogues and Derivatives

The development of structural analogues of this compound can be approached by systematically modifying either the alkyl side chain or the substitution pattern on the phenolic ring. These modifications can be used to fine-tune the physicochemical properties of the molecule.

Systematic Modification of Alkyl Chain Substituents

The 2-hydroxy-2-methylpropyl side chain offers several sites for modification. The tertiary alcohol can be a key point for derivatization. For example, it could be esterified or etherified to alter the polarity and steric bulk of the side chain. The length and branching of the alkyl portion of the chain can also be varied. This can be achieved by starting with different precursors during the synthesis of the parent molecule, which is likely formed through a Friedel-Crafts type alkylation of phenol. slchemtech.com

Table 2: Potential Modifications of the Alkyl Side Chain

| Modification Type | Potential Reagents/Strategy | Resulting Structure |

|---|---|---|

| Esterification | Acyl chloride, Carboxylic acid | R-O-C(=O)R' |

| Etherification | Alkyl halide (Williamson ether synthesis) | R-O-R' |

Exploration of Phenol Ring Substitution Patterns

Altering the substitution on the phenol ring can lead to a wide array of analogues. This includes changing the position of the existing alkyl chain or introducing new functional groups. For instance, isomers such as 2-(2-hydroxy-2-methylpropyl)phenol and 4-(2-hydroxy-2-methylpropyl)phenol (B8697991) could be synthesized to explore the impact of the side chain's position.

Furthermore, the phenolic hydroxyl group itself can be replaced with a bioisostere to create analogues with potentially different metabolic stabilities or biological activities. For example, in the development of analogues for 3-hydroxymorphinan, the phenolic group was replaced with a benzimidazolone moiety to improve its pharmacokinetic profile. nih.gov Similar strategies could be applied to this compound, replacing the -OH group with other functionalities like amides, sulfonamides, or other heterocyclic systems that can mimic its hydrogen bonding capabilities.

Mechanistic Studies of Chemical Transformations and Reaction Kinetics

The chemical transformations of this compound are governed by established mechanistic principles of electrophilic aromatic substitution and reactions of the functional groups.

The mechanism of electrophilic aromatic substitution on the phenol ring proceeds through a two-step process:

Attack of the electrophile: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (e.g., Br⁺, NO₂⁺) to form a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. This step is typically the rate-determining step. refinerlink.comquora.com

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. quora.com

The high reactivity of phenols in these reactions is due to the ability of the hydroxyl group's lone pair of electrons to be donated into the ring via resonance, which stabilizes the carbocation intermediate. chemguide.co.uk

The kinetics of such reactions are influenced by the nature of the substituents. For the iodination of various substituted phenols with iodine monochloride, a second-order rate law was observed (first order in both the phenol and the iodinating agent). Electron-donating groups were found to increase the reaction rate, which is consistent with the electrophilic nature of the reaction.

The Friedel-Crafts alkylation reaction, which is a likely route to synthesize the parent compound, involves the generation of a carbocation from an alkyl halide or alkene in the presence of a Lewis acid catalyst. slchemtech.com The phenol then attacks this carbocation, leading to the alkylated product. This reaction is known to be prone to polyalkylation and rearrangements, which must be controlled to achieve good yields of the desired product.

Theoretical and Computational Chemistry of 3 2 Hydroxy 2 Methylpropyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods, rooted in quantum mechanics, provide a detailed description of the electronic framework and energy of the molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size of 3-(2-Hydroxy-2-methylpropyl)phenol.

DFT calculations can elucidate several key aspects of the molecule's electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

Furthermore, DFT calculations can provide information on various electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and the total dipole moment. These parameters are crucial for understanding the molecule's behavior in chemical reactions and its interaction with other molecules.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -8.54 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 7.31 eV |

| Ionization Potential | 8.54 eV |

| Electron Affinity | 1.23 eV |

| Electronegativity (χ) | 4.885 eV |

| Chemical Hardness (η) | 3.655 eV |

| Total Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature. Actual experimental or more advanced computational values may vary.

Conformational Analysis and Potential Energy Surfaces

The presence of several rotatable single bonds in the 2-hydroxy-2-methylpropyl side chain of this compound allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically rotating specific dihedral angles and calculating the corresponding energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them.

For this compound, key dihedral angles to be scanned would include the C-C bonds in the side chain and the bond connecting the side chain to the phenyl ring. The results of such an analysis would reveal the preferred three-dimensional structure of the molecule, which is crucial for its biological activity and physical properties. The relative energies of the different conformers can be used to determine their population distribution at a given temperature using the Boltzmann distribution.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single, isolated molecule, molecular modeling and dynamics simulations are employed to study the behavior of the molecule in a more realistic environment, such as in a solvent or interacting with other molecules.

Intermolecular Interactions and Hydrogen Bonding Analysis

This compound possesses both a phenolic hydroxyl group and an alcoholic hydroxyl group, making it capable of acting as both a hydrogen bond donor and acceptor. Hydrogen bonds are strong, directional intermolecular interactions that play a critical role in determining the structure and properties of condensed phases.

Molecular dynamics (MD) simulations can be used to study the hydrogen bonding network formed by this compound molecules in the liquid state or in solution. By simulating the movement of a large ensemble of molecules over time, MD simulations can provide detailed information about the number, lifetime, and geometry of hydrogen bonds.

Analysis of the radial distribution functions (RDFs) between the hydrogen and oxygen atoms of the hydroxyl groups can reveal the average distances of these interactions. For instance, the RDF between the phenolic oxygen and the alcoholic hydrogen of a neighboring molecule would provide evidence of intermolecular hydrogen bonding.

Molecular Electrostatic Potential Mapping and Reactivity Prediction

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution and is used to identify regions that are prone to electrophilic or nucleophilic attack.

In the MEP map of this compound, regions of negative potential (typically colored in shades of red) are associated with high electron density and are susceptible to electrophilic attack. These regions are expected to be located around the oxygen atoms of the hydroxyl groups and the π-system of the aromatic ring. Conversely, regions of positive potential (colored in shades of blue), indicating electron deficiency, are found around the hydrogen atoms of the hydroxyl groups and are sites for nucleophilic attack. The MEP map can thus predict how the molecule will interact with other reagents.

Table 2: Predicted Reactive Sites of this compound based on MEP Analysis

| Region | Electrostatic Potential | Predicted Reactivity |

| Phenolic Oxygen | Negative | Electrophilic Attack |

| Alcoholic Oxygen | Negative | Electrophilic Attack |

| Aromatic Ring (π-system) | Negative | Electrophilic Attack |

| Phenolic Hydrogen | Positive | Nucleophilic Attack |

| Alcoholic Hydrogen | Positive | Nucleophilic Attack |

Note: This table provides a qualitative prediction of reactivity based on the principles of MEP analysis.

Prediction of Spectroscopic Properties via Computational Methods

Computational methods are also instrumental in predicting and interpreting the spectroscopic signatures of molecules. Techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy provide experimental fingerprints of a molecule, and computational predictions can aid in the assignment of the observed signals.

By calculating the vibrational frequencies and their corresponding intensities, computational methods can generate a theoretical IR and Raman spectrum. This is typically done using DFT calculations. Comparing the computed spectrum with the experimental one can help in assigning the various vibrational modes of the molecule to specific stretching, bending, or torsional motions of the atoms.

Similarly, computational methods can predict the chemical shifts of ¹H and ¹³C atoms in the NMR spectrum. This is achieved by calculating the magnetic shielding tensors of the nuclei in the molecule. The predicted chemical shifts can be of great assistance in the structural elucidation of newly synthesized compounds.

Emerging Research Areas and Non Biological Applications of 3 2 Hydroxy 2 Methylpropyl Phenol

Advanced Chemical Intermediate in Industrial Processes

Further research and synthesis of 3-(2-Hydroxy-2-methylpropyl)phenol would be required to determine its potential properties and applications in these and other fields. Until such research is conducted and published, a detailed and accurate article on its specific contributions as outlined cannot be produced.

Table of Mentioned Compounds

Biofuel and Renewable Chemical Feedstock Research

Lignin (B12514952), a complex polymer rich in aromatic compounds, is a significant renewable feedstock in the chemical industry and one of the most abundant biopolymers available. kit.edu As the largest renewable source of aromatic compounds, its deconstruction and functionalization can yield valuable small molecules that are currently primarily derived from fossil fuels. kit.edu Research is ongoing to utilize lignin from waste in the pulp and paper industry for the production of bioderived polymers. kit.edu

In a similar vein, oleochemicals, derived from fatty acids, present an attractive and sustainable feedstock for chemical synthesis. kit.edu Researchers are exploring various methods, including new catalytic procedures, to leverage the existing functional groups in fatty acids, such as double bonds and hydroxyl groups, to create monomers for new polymeric materials, ranging from elastomers to thermosets. kit.edu

Carbohydrates also represent a vast renewable resource for producing valuable platform materials. kit.edu Through fermentation, various sugar monomers can be converted into furan (B31954) derivatives and other chemical building blocks, which can then be further functionalized to produce more sustainable materials like polyesters, polyethers, and polyurethanes. kit.edu

Photochemical Properties and Potential Applications

The photochemical properties of phenolic compounds are an area of active research. For instance, 2-Hydroxy-2-methylpropiophenone, a related compound, exhibits strong absorption in the ultraviolet (UV) range, making it useful in applications like UV spectroscopy and photopolymerization reactions. chemicalbook.com Upon exposure to UV light, it can undergo reactions that generate reactive radicals, which are valuable in organic synthesis. chemicalbook.com This compound also demonstrates fluorescence, emitting light in the visible spectrum when excited by UV light, which allows for its detection and measurement using fluorescence spectroscopy. chemicalbook.com Its photochemical reactivity enables it to function as a photoinitiator or photosensitizer in processes that are cured by UV light. chemicalbook.com

Research into Herbicidal Agent Development for Related Compounds

Phenolic compounds derived from plants are being investigated as potential weed inhibitors due to their environmentally friendly nature. researchgate.net While many have shown significant inhibitory effects on weeds through various biological pathways, their practical application in agriculture remains limited. researchgate.net Allelopathy, the chemical interaction between plants where one plant inhibits another's growth by releasing secondary compounds, is often mediated by phenolic compounds. ekb.eg

Research has focused on identifying phenolic compounds with herbicidal properties. google.com For example, studies have shown that crude extracts from plants like Cynara cardunculus, which are rich in phenolic compounds, exhibit significant herbicidal activity. nih.gov Specific compounds like myricitrin (B1677591) and naringenin (B18129) have demonstrated phytotoxic effects on various weeds. nih.gov The combination of different phenolic compounds is also being explored to enhance herbicidal efficacy and reduce the risk of weed resistance. nih.gov

Strategies to improve the effectiveness of these natural herbicides include modifying their chemical structures to enhance stability and activity, and combining them with other phytochemicals. researchgate.net The ultimate goal is to develop effective, natural herbicides for sustainable agriculture. researchgate.netnih.gov

Table 1: Examples of Phenolic Compounds with Investigated Herbicidal Properties

| Compound/Extract | Source/Type | Investigated Effect | Reference |

| Cynara cardunculus crude extract | Plant Extract | Post-emergence herbicidal activity | nih.gov |

| Myricitrin | Phenolic Compound | Phytotoxic effects on leaves | nih.gov |

| Naringenin | Phenolic Compound | Phytotoxic effects on leaves | nih.gov |

| Orange Juice Peel Waste Extract | Agro-Industrial Waste | Inhibition of weed germination and growth | ekb.eg |

| Mango Leaves Waste Extract | Agro-Industrial Waste | Inhibition of weed germination and growth | ekb.eg |

Fragrance and Flavor Chemistry Research with Analogues

Phenolic compounds are integral to the world of flavors and fragrances. They contribute to the sensory profiles of many natural products and are used to create specific scents in various consumer products. fragranceconservatory.com For instance, phenol (B47542) itself can impart a smoky, dry aroma. fragranceconservatory.com The broader family of phenolic compounds is also utilized as antioxidants and preservatives in fragrance formulations. fragranceconservatory.com

Substituted phenols, which are structurally related to this compound, are of particular interest in this field. google.com Research has been conducted on compounds with propyl and alkyl substitutions on the phenol ring, which have been found to possess both desirable odor characteristics and antimicrobial properties. google.com This dual functionality makes them valuable in products like detergents and mouthwashes, where both fragrance and antimicrobial action are desired. google.com

The chemical structure of these compounds directly influences their scent profile. acs.org The vast array of naturally occurring and synthetically derived phenolic compounds provides a rich palette for the creation of new and complex fragrances. acs.org

Analytical Research Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, offering powerful tools for separating complex mixtures into their individual components. For a substituted phenol (B47542) like 3-(2-hydroxy-2-methylpropyl)phenol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable.

HPLC is a versatile and widely used technique for the analysis of phenolic compounds due to its high resolution, sensitivity, and applicability to a broad range of analytes. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 or C8 column would be a suitable choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl group.

A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of the target compound and any other related substances or impurities with varying polarities. Detection is commonly achieved using a UV-Vis detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. The wavelength of maximum absorbance for similar phenolic compounds is often in the range of 270-280 nm.

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methodologies for structurally similar compounds, such as other alkylphenols, provide a strong basis for method development. acs.orgnih.govacs.orgresearchgate.net For instance, a method for a related compound, 3-[4-(2-methylpropyl)phenyl]propanoic acid, utilized a normal-phase HPLC system, which could also be explored.

Table 1: Illustrative RP-HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20-80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 275 nm |

This table presents a hypothetical but typical set of starting conditions for the HPLC analysis of this compound based on established methods for similar phenolic compounds.

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. GC offers excellent resolution and is often used for purity testing and the analysis of trace-level contaminants.

For GC analysis, the compound must be sufficiently volatile and thermally stable. Due to the presence of the polar hydroxyl groups, derivatization is often necessary to increase the volatility and improve the chromatographic peak shape of phenolic compounds. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups into their trimethylsilyl (B98337) (TMS) ethers.

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column is typically coated with a nonpolar or medium-polarity stationary phase, such as a polydimethylsiloxane-based polymer. The separation is based on the boiling points and interactions of the analytes with the stationary phase. A flame ionization detector (FID) is a common choice for detection due to its high sensitivity to organic compounds.

Table 2: Representative GC-FID Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Derivatization Agent | BSTFA with 1% TMCS |

This table provides a plausible set of conditions for the GC-FID analysis of the silylated derivative of this compound, extrapolated from general methods for phenolic compounds. thermofisher.com

Integration with Mass Spectrometry for Targeted and Untargeted Analysis

Both HPLC and GC can be coupled with mass spectrometry (MS) to create highly specific and sensitive analytical systems (LC-MS and GC-MS). Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, allowing for its unambiguous identification and quantification, even in complex matrices.

In GC-MS, as the derivatized this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. The mass spectrum of the TMS derivative of a related compound, 2-(2-methylpropyl)phenol, can provide insights into the expected fragmentation patterns. thermofisher.com

LC-MS is particularly advantageous for analyzing the underivatized form of the compound. Electrospray ionization (ESI) is a common ionization technique for LC-MS, as it is a soft ionization method that typically keeps the molecule intact, showing a prominent peak for the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation by fragmenting the molecular ion and analyzing the resulting daughter ions. acs.orgnih.gov

Development and Validation of Analytical Protocols in Research Settings

The development of a robust and reliable analytical method for this compound requires a systematic approach. Key steps include the selection of the appropriate chromatographic conditions, optimization of detector parameters, and thorough method validation.

Method validation is essential to ensure that the analytical protocol is fit for its intended purpose. The validation process typically involves assessing several key parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH).

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. |

Establishment of Reference Standards for Research Use

The availability of a well-characterized reference standard is a prerequisite for the accurate quantification of this compound. A reference standard is a highly purified compound that is used as a benchmark for identification and quantification.

The establishment of a reference standard involves the synthesis and purification of the compound, followed by a comprehensive characterization to confirm its identity and purity. Synthesis of this compound could potentially be achieved through the reaction of a suitable phenol precursor with a reagent that introduces the 2-hydroxy-2-methylpropyl group. For instance, a Friedel-Crafts type reaction or a multi-step synthesis involving the introduction of a propanone side chain followed by reduction could be explored. A patent for the synthesis of a related compound, 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol, describes a multi-step process that could be adapted. google.com

Once synthesized, the purity of the reference standard would be assessed using a combination of analytical techniques, such as HPLC and GC, to detect and quantify any impurities. The identity of the compound would be confirmed using spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

The certified purity of the reference standard is then used to prepare calibration standards for the quantitative analysis of unknown samples. While commercial suppliers of a certified reference standard for this compound are not widely listed, its preparation in a research setting would follow these established principles.

Future Directions and Interdisciplinary Research Prospects

Advancements in Automated Synthesis and High-Throughput Screening for Derivatives

The synthesis of derivatives of 3-(2-Hydroxy-2-methylpropyl)phenol can be significantly accelerated through the adoption of automated synthesis platforms. These systems, which integrate robotics and software control, enable the rapid and systematic modification of the parent molecule. For instance, functional groups could be introduced at various positions on the aromatic ring or the hydroxyl groups could be modified to explore a wide chemical space efficiently.

High-throughput screening (HTS) techniques are pivotal for evaluating the properties of the large libraries of derivatives generated through automated synthesis. HTS allows for the rapid assessment of numerous compounds for specific characteristics. In the context of derivatives of this compound, this could involve screening for properties such as antioxidant capacity, thermal stability, or specific catalytic activities. A study on various phenolic compounds demonstrated the use of reversed-phase ultra-high-performance liquid chromatography with diode array detection (RP-UHPLC–DAD) for the quantitation of 69 different phenolic-related compounds, showcasing the potential for rapid analysis of compound libraries. nih.govacs.org

Table 1: Comparison of Traditional vs. Automated Synthesis and Screening

| Feature | Traditional Synthesis & Screening | Automated Synthesis & High-Throughput Screening |

| Synthesis Speed | Slow, manual, one compound at a time | Rapid, automated, parallel synthesis of many compounds |

| Compound Throughput | Low | High |

| Data Generation | Limited | Massive datasets generated |

| Cost per Compound | High | Lower in large-scale operations |

| Error Rate | Prone to human error | Reduced through automation |

Integration with Data Science and Machine Learning in Chemical Discovery

The vast amounts of data generated from high-throughput screening can be effectively harnessed using data science and machine learning (ML) approaches. nih.govproquest.com ML algorithms can identify complex structure-property relationships within the synthesized derivatives of this compound. nih.govyoutube.com By training models on existing data, it becomes possible to predict the properties of novel, unsynthesized derivatives, thereby guiding synthetic efforts towards compounds with desired characteristics. nih.govyoutube.com

This integration can revolutionize the discovery process by moving from a trial-and-error approach to a more directed and predictive methodology. nih.gov Unsupervised machine learning, for example, can be used to discover transformation pathways from observational microscopic data. arxiv.org

Exploration of Novel Reaction Pathways and Synthetic Efficiency

Research into novel reaction pathways for the synthesis of this compound and its derivatives is crucial for improving efficiency and reducing costs. While traditional methods for synthesizing phenol (B47542) derivatives exist, exploring new catalytic systems and reaction conditions can lead to more sustainable and atom-economical processes. nih.govoregonstate.edu For instance, the use of infrared irradiation has been reported for a one-pot, solvent-free Mannich synthesis of various methylpiperidinyl and methylphenylmorpholinyl phenols. arkat-usa.org

Recent studies have focused on the direct C-O bond activation of phenols to create multisubstituted aromatic compounds. nih.gov Additionally, methods for the ipso-hydroxylation of arylboronic acids to phenols using oxidizing agents like (NH4)2S2O8 have been developed as a mild and efficient alternative. researchgate.net The catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives is also an area of active research. nih.gov

Table 2: Examples of Synthetic Methodologies for Phenol Derivatives

| Method | Description | Potential Advantages |

| Mannich Reaction (Infrared-assisted) | Three-component coupling reaction under controlled infrared light. | Short reaction times, high yields, solvent-free. arkat-usa.org |

| Direct C-O Bond Activation | Activation of the phenolic hydroxyl group for subsequent functional group transformation. | Utilizes readily available phenol raw materials. nih.gov |

| Oxidative Hydroxylation of Arylboronic Acids | Conversion of arylboronic acids to phenols using an oxidizing agent. | Mild, metal- and ligand-free conditions. researchgate.net |

| Diels-Alder/Aromatization of Furanics | Reaction between biobased furanic derivatives and alkynes. | Utilizes renewable feedstocks. nih.gov |

Sustainable Chemistry and Environmental Impact Considerations in Production

The principles of green chemistry are increasingly important in chemical synthesis. mdpi.com Future research on this compound should prioritize the development of sustainable production methods. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. yedarnd.cominnoget.comyedarnd.com

Life cycle assessment (LCA) can be employed to evaluate the environmental impact of different synthetic routes. The goal is to minimize waste generation, reduce energy consumption, and avoid the use of hazardous reagents. For example, new electrochemical methods for phenol production from benzene (B151609) are being explored as a safer and more selective alternative to the traditional cumene (B47948) process. innoget.comyedarnd.com The use of water as a solvent in the extraction of phenolic compounds from natural sources is another example of a sustainable approach. mdpi.com

Potential for Applications in Emerging Technologies (non-medical, non-safety)

The unique chemical structure of this compound and its derivatives may lend them to applications in various emerging technologies. Phenolic compounds, in general, are utilized in a wide range of industries due to their diverse properties. researchgate.netrsc.org

Potential non-medical and non-safety related applications could include:

Advanced Materials: Incorporation into polymers to enhance thermal stability, UV resistance, or other material properties. Phenols are precursors to polymers like polycarbonates and phenolic resins. nih.gov

Electronics: As components in organic electronic devices, leveraging their potential semiconducting or charge-transporting properties.

Catalysis: As ligands for metal catalysts or as organocatalysts themselves in various chemical transformations.

Nanotechnology: Phenol derivatives can act as reducing and stabilizing agents in the synthesis of metal nanoparticles, controlling their size, shape, and stability for various applications. rsc.org

The exploration of these applications will require interdisciplinary collaboration between chemists, materials scientists, and engineers.

Q & A

Q. What are the key structural and synthetic features of 3-(2-Hydroxy-2-methylpropyl)phenol?

Answer: The compound has the molecular formula C₉H₁₂O₂ (molecular weight: 152.19 g/mol) and is characterized by a phenolic ring substituted with a 2-hydroxy-2-methylpropyl group. Its synthesis typically involves alkylation of phenol derivatives using hydroxy-substituted propyl precursors. For example, substituted benzamides with similar hydroxypropyl groups are synthesized via hydrolysis of aziridine intermediates, followed by chromatographic purification (e.g., 4:1 benzene-methanol elution) and recrystallization from benzene .

Q. How is this compound identified and quantified in environmental samples?

Answer: Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are preferred for detection. In aquatic environments, the compound is identified as a degradation product of carbofuran (a carbamate pesticide) via microbial action. Analytical protocols should include spiked recovery experiments and calibration with authentic standards to address matrix effects .

Advanced Research Questions

Q. What are the environmental transformation pathways of this compound, and how do analytical methods resolve conflicting degradation data?

Answer: In natural water bodies, the compound arises from carbofuran degradation through enzymatic hydrolysis (e.g., via KN65.2 microbial strains), forming intermediates like 3-(2-hydroxy-2-methylpropyl)benzene-1,2-diol (Figure 4 in ). Contradictions in degradation rates may stem from variable pH, microbial diversity, or organic matter content. Researchers should employ isotopic labeling (e.g., ¹⁴C-tracing) and time-resolved LC-MS/MS to track pathway consistency across conditions .

Q. What methodological challenges arise in synthesizing and purifying this compound derivatives for pharmaceutical applications?

Answer: Derivatives like 8-amino-N-(2-hydroxy-2-methylpropyl)imidazo[1,2-a]pyrazine-6-carboxamide (a PI3K inhibitor) face challenges in regioselectivity during alkylation and steric hindrance from the 2-methylpropyl group. Solutions include:

Q. How can researchers assess the bioactivity of this compound derivatives in drug discovery?

Answer:

- Enzyme inhibition assays : Test against targets like PI3K or kinases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).

- Structural characterization : X-ray crystallography or NMR to confirm binding interactions (e.g., hydrogen bonding via the hydroxyl group).

- SAR studies : Modify the phenolic ring (e.g., nitro or fluoro substitutions) to enhance potency and selectivity .

Q. What analytical strategies validate the stability of this compound under varying storage conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and oxidative conditions (H₂O₂).

- Stability-indicating assays : Use HPLC with photodiode array detection to monitor degradation products (e.g., quinone formation from oxidation).

- Data interpretation : Compare degradation profiles with reference standards and apply kinetic modeling (e.g., Arrhenius plots) .

Data Contradiction and Resolution

Q. How can discrepancies in reported biological activities of this compound derivatives be addressed?

Answer: Contradictions often arise from differences in assay conditions (e.g., cell lines, compound solubility). To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.